3-chloro-N-hydroxy-2,2-dimethylpropanamide
Overview
Description
3-Chloro-N-hydroxy-2,2-dimethylpropanamide is an organic compound with the molecular formula C5H10ClNO2 It is a chlorinated derivative of N-hydroxy-2,2-dimethylpropanamide
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chloro-N-hydroxy-2,2-dimethylpropanamide can be synthesized from 3-chloropivaloyl chloride. The reaction involves the nucleophilic substitution of the chloride group by a hydroxylamine derivative. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under controlled temperature conditions to ensure the stability of the product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives under specific conditions.
Reduction Reactions: The compound can be reduced to form the corresponding amine derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile, products such as N-alkyl or N-aryl derivatives.
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Corresponding amine derivatives.
Scientific Research Applications
3-Chloro-N-hydroxy-2,2-dimethylpropanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-chloro-N-hydroxy-2,2-dimethylpropanamide involves its interaction with various molecular targets. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. This reactivity makes it a useful tool in biochemical studies to probe the function of specific proteins or pathways .
Comparison with Similar Compounds
3-Chloro-2-hydroxypropyltrimethylammonium chloride: Used in similar applications but has different reactivity due to the presence of a quaternary ammonium group.
3-Chloropivaloyl chloride: The precursor to 3-chloro-N-hydroxy-2,2-dimethylpropanamide, used in various synthetic applications.
Uniqueness: this compound is unique due to its combination of a chlorinated alkyl group and a hydroxylamine functional group. This combination provides a distinct reactivity profile, making it valuable in both synthetic chemistry and biochemical research .
Properties
IUPAC Name |
3-chloro-N-hydroxy-2,2-dimethylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClNO2/c1-5(2,3-6)4(8)7-9/h9H,3H2,1-2H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOBXXWMXAMOBAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCl)C(=O)NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00395387 | |
Record name | 3-chloro-N-hydroxy-2,2-dimethylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00395387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81778-06-5 | |
Record name | 3-Chloro-N-hydroxy-2,2-dimethylpropanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81778-06-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-N-hydroxy-2,2-dimethylpropionamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081778065 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-chloro-N-hydroxy-2,2-dimethylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00395387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Chloro-N-hydroxy-2,2-dimethylpropanamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.210.471 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Q1: What is the structural characterization of 3-Chloro-N-Hydroxy-2,2-Dimethylpropanamide?
A: While the provided research papers [, , ] don't explicitly state the molecular formula and weight, they offer insights into its structure. The name itself reveals key structural features: a chlorine atom at the 3rd position, a hydroxylamine group attached to the main chain, and two methyl groups on the second carbon. This information allows for the deduction of its structure and calculation of its molecular formula and weight. Further structural confirmation can be obtained through techniques like NMR, IR, and MS, which are mentioned in the context of its synthesis [].
Q2: How is this compound synthesized, and what are the key considerations for optimization?
A: The synthesis of this compound involves reacting hydroxylamine hydrochloride with 3-chloro-2,2-dimethylpropane chloride in the presence of a catalyst []. A critical factor in optimizing this reaction is temperature control. Lower reaction temperatures are crucial to prevent the decomposition of both starting materials, ultimately leading to improved yields of the desired product, reaching up to 91.4% [].
Q3: Are there any analytical methods specifically developed for quantifying this compound?
A: Yes, a spectrophotometric method has been developed for the determination of this compound in aqueous solutions []. This method utilizes the formation of a stable complex between the compound and Fe(III) in the presence of sodium dodecyl sulfonate. The complex exhibits maximum absorption at 490nm, allowing for quantification. This method has a good linear range (2-160 mg/L) and a high molar absorptivity (1.05 x 104 L·mol-1·cm-1), indicating its sensitivity and suitability for analytical purposes.
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